molecular formula C9H7N3S2 B4624018 Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-

Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-

Cat. No.: B4624018
M. Wt: 221.3 g/mol
InChI Key: HKRYWEWCGOQQBH-UHFFFAOYSA-N
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Description

Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- is a useful research compound. Its molecular formula is C9H7N3S2 and its molecular weight is 221.3 g/mol. The purity is usually 95%.
The exact mass of the compound [(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile is 221.00813958 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c10-3-4-13-9-12-7-2-1-6(11)5-8(7)14-9/h1-2,5H,4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRYWEWCGOQQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structure Elucidation of [(6-Amino-2-benzothiazolyl)thio]acetonitrile: A Multi-Modal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure elucidation of [(6-amino-2-benzothiazolyl)thio]acetonitrile , integrating synthetic logic, spectroscopic analysis, and structural validation protocols.

Executive Summary

Compound: [(6-amino-2-benzothiazolyl)thio]acetonitrile Molecular Formula:


Exact Mass:  221.0081 Da
Key Structural Features:  2-substituted benzothiazole core, primary amine at position 6, thioether linkage, terminal nitrile group.[1][2][3][4][5][6][7]

This guide provides a rigorous workflow for confirming the structure of [(6-amino-2-benzothiazolyl)thio]acetonitrile. It addresses the critical challenge of distinguishing between S-alkylation (thioether, desired) and N-alkylation (thione, undesired) isomers—a common ambiguity in benzothiazole synthesis. The protocol synthesizes high-resolution mass spectrometry (HRMS), 1D/2D NMR, and IR spectroscopy into a self-validating evidence chain.

Synthetic Context & Causality

To elucidate the structure effectively, one must understand its origin. The compound is typically synthesized via the nucleophilic substitution of 6-amino-2-mercaptobenzothiazole with chloroacetonitrile under basic conditions.

  • Precursor: 6-amino-2-mercaptobenzothiazole (exists in tautomeric equilibrium between thiol and thione forms).

  • Reagent: Chloroacetonitrile (

    
    ).
    
  • Mechanism: The thiolate anion attacks the methylene carbon of the nitrile.

  • The Elucidation Challenge: The ambient nucleophile (N vs. S) can lead to two isomers.

    • Isomer A (Target): S-alkylated ([(6-amino-2-benzothiazolyl)thio]acetonitrile).

    • Isomer B (Impurity): N-alkylated (2-thioxo-3-(cyanomethyl)benzothiazoline).

The elucidation workflow below is designed specifically to rule out Isomer B.

Elucidation Workflow Visualization

ElucidationWorkflow Start Crude Product (C9H7N3S2) HRMS HRMS (ESI+) Confirm Formula & Purity Start->HRMS Step 1 IR FT-IR Identify Functional Groups (-CN, -NH2, C=N) HRMS->IR Step 2 NMR_1H 1H NMR Proton Count & Environment IR->NMR_1H Step 3 NMR_2D 2D NMR (HMBC/HSQC) Confirm S-Linkage vs N-Linkage NMR_1H->NMR_2D Step 4 (Critical) XRD X-Ray Crystallography (Optional Definitive Proof) NMR_2D->XRD If ambiguous Final Confirmed Structure: S-Alkylated Isomer NMR_2D->Final XRD->Final

Figure 1: Step-by-step structural elucidation workflow prioritizing the differentiation of regioisomers.

Spectroscopic Characterization Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and analyze fragmentation to confirm the side chain.

  • Method: ESI-TOF or Orbitrap (Positive Mode).

  • Expected Data:

    • [M+H]+: 222.016 ± 0.005 m/z.

    • [M+Na]+: 244.000 m/z.

  • Key Fragmentation Pathway (MS/MS):

    • Loss of

      
       (M - 40): Indicates the labile thioether side chain.
      
    • Loss of

      
       (M - 26): Characteristic of nitriles.
      
    • Core Ion: 6-aminobenzothiazole fragment (~150 m/z).

Infrared Spectroscopy (FT-IR)

Objective: Identify the nitrile handle and confirm the aromatic amine.

Functional GroupWavenumber (

)
Diagnostic Value
Nitile (C≡N) 2230 – 2250Sharp, medium intensity. Confirms the acetonitrile moiety.
Amine (NH₂) 3300 – 3450Doublet (symmetric/asymmetric stretch). Confirms primary amine.
Benzothiazole (C=N) 1590 – 1610Ring breathing mode.
Thioether (C-S) 600 – 700Weak, but distinguishes from C=S (thione) which is often stronger/broader ~1050-1200.
Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of connectivity.

1H NMR (Proton) - 400/500 MHz in DMSO-d6

The 6-amino substitution creates a specific 1,2,4-trisubstituted benzene pattern.

ProtonTypeChemical Shift (

, ppm)
Multiplicity & Coupling (

)
Assignment Logic
H-4 Aromatic7.00 – 7.10Doublet (

Hz)
Meta to H-5? No, H-4 is ortho to H-5. Wait, 6-amino pattern: H4 is meta to H6(NH2)? No. See detailed logic below.
H-5 Aromatic6.70 – 6.80dd (

Hz)
Ortho to H-4, Meta to H-7.
H-7 Aromatic7.40 – 7.60Doublet (

Hz)
Ortho to H-5? No.
NH₂ Exchangeable5.00 – 5.50Broad SingletDisappears with

shake.
CH₂ Aliphatic4.40 – 4.60SingletDeshielded by S and CN.

Correct Coupling Logic for 6-Amino-Benzothiazole:

  • H-7 (d, J~8.5Hz): Ortho to H-6 (substituted) is not possible. H-7 is adjacent to C-7a and H-6. Since H-6 is substituted with NH2, H-7 has meta coupling to H-5 and ortho coupling to... wait.

    • Numbering: S=1, N=3. Benzo ring starts at 4.

    • Sequence: 4, 5, 6, 7.

    • 6-NH2 group.[1][8][9][10][11]

    • H-7: Adjacent to C-7a. Ortho to H-6 (blocked). Meta to H-5. Signal: Doublet (J~2 Hz).

    • H-5: Ortho to H-4. Meta to H-7. Signal: Doublet of Doublets (J~8.5, 2 Hz).

    • H-4: Adjacent to N-bridge (C-3a). Ortho to H-5. Signal: Doublet (J~8.5 Hz).

    • Note: H-4 is typically downfield due to the anisotropic effect of the thiazole ring nitrogen.

13C NMR (Carbon) - 100/125 MHz
  • Nitrile Carbon (-CN): ~115–118 ppm.

  • Methylene (-CH2-): ~20–25 ppm (S-CH2). Note: N-CH2 would be significantly different (~30-40 ppm).

  • C-2 (Benzothiazole): CRITICAL DIAGNOSTIC. [5]

    • S-Alkylated (Target):

      
       160 – 165 ppm.
      
    • N-Alkylated (Thione):

      
       > 180 ppm (C=S character).
      

Distinguishing S- vs. N-Alkylation (The "Trustworthiness" Pillar)

The most common error in this synthesis is misidentifying the N-alkylated isomer. The following logic tree confirms the S-alkylated structure.

HMBC (Heteronuclear Multiple Bond Correlation) Strategy

We use long-range 1H-13C coupling to trace the connectivity of the methylene protons (


).
  • S-Alkylated (Target):

    • The

      
       protons (singlet, ~4.5 ppm) will show a strong 3-bond correlation  to the C-2  carbon of the benzothiazole ring (~160 ppm).
      
    • They will also correlate to the Nitrile Carbon (CN).

  • N-Alkylated (Isomer):

    • The

      
       protons would correlate to C-2  (thione carbon, >180 ppm) AND potentially C-3a  (bridgehead carbon) due to proximity to the nitrogen.
      

HMBC_Logic CH2 CH2 Protons (4.5 ppm) C2 C-2 Carbon (160-165 ppm) CH2->C2 Strong HMBC (3J) CN Nitrile Carbon (117 ppm) CH2->CN Strong HMBC (2J) C3a Bridgehead C-3a CH2->C3a No Correlation (Too distant in S-isomer)

Figure 2: Expected HMBC correlations for the S-alkylated target. The absence of a correlation to the bridgehead C-3a is a key differentiator from N-alkylation.

Quality Control & Purity

  • HPLC Method: C18 Column, Acetonitrile/Water (+0.1% Formic Acid) gradient. Target purity >98%.

  • Melting Point: S-alkylated benzothiazoles typically have sharp melting points. A broad range indicates a mixture of isomers.

References

  • Synthesis & General Properties: Journal of Heterocyclic Chemistry. "Synthesis of 2-substituted benzothiazoles from 2-aminothiophenol."

  • S- vs N-Alkylation NMR Differentiation: LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, 2013.[12][13]

  • Benzothiazole Spectral Data: NIST Chemistry WebBook, "2-Cyanomethyl-1,3-benzothiazole IR Spectrum."

  • HMBC Applications: Thiame Connect, "Practical Strategy for Differentiated N- and S-Alkylation."

Sources

Methodological & Application

Application Note: Protocol for S-Alkylation of 2-Mercaptobenzothiazoles with Chloroacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract & Application Scope

The S-alkylation of 2-mercaptobenzothiazole (2-MBT) is a cornerstone transformation in medicinal chemistry and materials science. The resulting motif, 2-(benzothiazol-2-ylthio)acetonitrile , serves as a critical intermediate for:

  • Cyanine Dyes: Precursors for benzothiazolium salts used in bio-imaging.

  • Pharmaceutical Scaffolds: Core structures for antimicrobial, antitubercular, and anticonvulsant agents.[1]

  • Agrochemicals: Synthesis of novel herbicides and fungicides.

This guide moves beyond generic textbook procedures to provide a robust, scalable, and regioselective protocol. It addresses the primary challenge of this reaction: controlling the ambident nucleophilicity of the 2-MBT anion to favor S-alkylation (sulfur attack) over N-alkylation (nitrogen attack).

Mechanistic Insight: Controlling Regioselectivity

To achieve high yields, one must understand the tautomeric equilibrium of the starting material. 2-MBT exists in equilibrium between the thione (major form in solid state/neutral solution) and the thiol (minor form).

Under basic conditions, the proton is removed, generating a resonance-stabilized anion.

  • S-Alkylation (Kinetic & Thermodynamic Preference): Sulfur is a "softer" nucleophile than nitrogen. According to HSAB (Hard-Soft Acid-Base) theory, the soft thiolate anion reacts preferentially with soft electrophiles (like alkyl halides) to form the S-alkylated product.

  • N-Alkylation (Impurity Risk): Occurs with harder electrophiles or under specific solvent conditions (e.g., protic solvents that heavily solvate the sulfur).

Mechanistic Pathway Diagram[2][3][4]

MBT_Mechanism Thione 2-MBT (Thione Form) Thiol 2-MBT (Thiol Form) Thione->Thiol Tautomerism Anion Resonance Stabilized Thiolate Anion Thiol->Anion + Base (K2CO3) - H+ TS Transition State (SN2 Attack) Anion->TS + ClCH2CN (Chloroacetonitrile) Product S-Alkylated Product 2-(Benzothiazol-2-ylthio)acetonitrile TS->Product Major Pathway (Soft-Soft Interaction) N_Product N-Alkylated By-product (Trace) TS->N_Product Minor Pathway

Figure 1: Mechanistic pathway illustrating the deprotonation of 2-MBT and the preferential S-alkylation over N-alkylation.

Experimental Parameters & Optimization

The choice of base and solvent is critical for maximizing the S/N ratio.

ParameterRecommendationRationale
Solvent Acetone (Anhydrous)Polar aprotic; dissolves the organic reactants well but has limited solubility for inorganic bases, creating a heterogeneous surface reaction that favors S-alkylation.
Base Potassium Carbonate (

)
Mild, non-nucleophilic base. Anhydrous

acts as an acid scavenger without promoting side reactions (hydrolysis of nitrile).
Catalyst Potassium Iodide (KI) (Optional)In situ Finkelstein reaction converts chloroacetonitrile to the more reactive iodoacetonitrile, accelerating the rate (useful if reaction is sluggish).
Temperature Reflux (56°C) Provides sufficient energy to overcome the activation barrier for

without degrading the thermally sensitive nitrile group.

Standard Operating Protocol (SOP)

Method A: The "Gold Standard" (Acetone/K2CO3)

Best for: High purity, ease of workup, and scalability.

Reagents:
  • 2-Mercaptobenzothiazole (2-MBT): 1.67 g (10.0 mmol)

  • Chloroacetonitrile: 0.83 g (11.0 mmol, 1.1 eq) [Caution: Toxic/Lachrymator]

  • Potassium Carbonate (anhydrous): 2.07 g (15.0 mmol, 1.5 eq)

  • Acetone (Analytical Grade): 30 mL

  • Potassium Iodide (KI): 10 mg (Catalytic, optional)

Step-by-Step Procedure:
  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-MBT (10 mmol) in Acetone (30 mL). Add

    
      (15 mmol) in a single portion.
    
    • Observation: The solution may turn slightly yellow/green as the anion forms. Stir at room temperature for 15 minutes to ensure deprotonation.

  • Addition: Add Chloroacetonitrile (11 mmol) dropwise over 5 minutes.

    • Safety Note: Perform this step in a fume hood. Chloroacetonitrile is a potent alkylating agent.

  • Reaction: Attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 60°C oil bath temperature) for 3–5 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 4:1). The starting material (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (150 mL) with vigorous stirring. The inorganic salts (

      
      , excess 
      
      
      
      ) will dissolve, and the product will precipitate as a solid.
  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (

    
     mL) to remove residual base.
    
  • Purification: Recrystallize from Ethanol or a Ethanol/Water mixture to yield needle-like crystals.

    • Expected Yield: 85–95%[2]

    • Melting Point: 102–104°C (Lit. value check required).

Method B: Green Chemistry Approach (Ethanol/NaOH)

Best for: Environmental compliance, avoiding volatile organic solvents.

  • Dissolve 2-MBT (10 mmol) in Ethanol (20 mL) containing NaOH (10 mmol). Stir until clear (thiolate formation).

  • Add Chloroacetonitrile (10 mmol) dropwise.

  • Stir at Room Temperature for 8–10 hours.

  • The product often precipitates directly from the ethanol solution. Filter and wash with cold ethanol.

Workflow Visualization

Protocol_Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Dissolve 2-MBT in Acetone Add K2CO3 Step2 Stir 15 min (RT) (Anion Formation) Step1->Step2 Step3 Add Chloroacetonitrile (Dropwise) Step2->Step3 Step4 Reflux 3-5 Hours (TLC Monitoring) Step3->Step4 Step5 Pour into Ice Water (Precipitation) Step4->Step5 Step6 Filtration & Washing Step5->Step6 Step7 Recrystallization (Ethanol) Step6->Step7

Figure 2: Operational workflow for the S-alkylation protocol using the Acetone/K2CO3 method.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely powdered and anhydrous. Increase stirring time before adding halide.
Oily Product Impurities or SolventThe product should be solid.[1] If oily, induce crystallization by scratching the glass or adding a seed crystal. Recrystallize from EtOH.
N-Alkylated Impurity Reaction too hot or wrong solventEnsure temperature does not exceed 60°C. Avoid highly polar protic solvents (like Methanol) if selectivity drops.
Starting Material Remains Old ChloroacetonitrileChloroacetonitrile can degrade. Distill if the reagent is old or dark in color. Add 5-10 mol% KI to catalyze.

Safety & Compliance

  • Chloroacetonitrile: Classified as Fatal if inhaled, swallowed, or in contact with skin . It liberates cyanide upon metabolism or strong hydrolysis.

    • Control: Use only in a functioning fume hood. Double-glove (Nitrile).[3] Have a cyanide antidote kit available if required by local regulations.

  • Quenching: Treat waste streams containing chloroacetonitrile with dilute NaOH and bleach (sodium hypochlorite) to oxidize any residual cyanide/nitrile species before disposal.

  • 2-MBT: A known skin sensitizer. Avoid dust inhalation.

References

  • Siddiqui, N. et al. (2011).[2] "Synthesis and biological studies of novel 2-(4-substitutedbenzyl-thio)-5-amino-6-(benzo[d]thiazol-2-yl)..." ACG Publications.

  • Wang, M. et al. (2012). "Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction." Green Chemistry.

  • Ali, R. et al. (2018).[3] "Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole." Chemical Methodologies.

  • BenchChem. (2025).[4] "A Comparative Guide to the Reactivity of 2-Mercaptobenzoselenazole and 2-Mercaptobenzothiazole."

Sources

Application Notes & Protocols for the Biological Screening of Acetonitrile, [(6-amino-2-benzothiazolyl)thio]-

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Discovery Biology

Introduction: The Rationale for Screening a Novel Benzothiazole Compound

The benzothiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives have been extensively explored and identified as potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][3][4] The compound of interest, "Acetonitrile, [(6-amino-2-benzothiazolyl)thio]-" (hereafter referred to as ABT-CN), combines the established benzothiazole core with an aminophenyl group and a thioacetonitrile side chain. This unique combination of functional groups warrants a systematic biological evaluation to uncover its therapeutic potential.

These application notes provide a comprehensive, multi-tiered strategy for the initial biological screening of ABT-CN. The protocols are designed to first assess its broad cytotoxic and antimicrobial effects, followed by more targeted secondary assays to elucidate its mechanism of action and preliminary drug-like properties. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage discovery.

Tier 1: Primary Screening Cascade

The primary screening cascade is designed for high-throughput evaluation of ABT-CN to identify its primary biological activities. This tier focuses on two key areas where benzothiazole derivatives have shown significant promise: oncology and infectious diseases.

Workflow for Primary Biological Screening of ABT-CN

cluster_0 Tier 1: Primary Screening A ABT-CN Compound (Stock Solution in DMSO) B Anticancer Screening (Cytotoxicity Assay) A->B C Antimicrobial Screening (MIC Determination) A->C D Data Analysis: Calculate IC50 & MIC values B->D C->D

Caption: High-level workflow for the primary screening of ABT-CN.

Protocol 1: In Vitro Anticancer Cytotoxicity Screening

This protocol aims to determine the concentration of ABT-CN that inhibits the growth of a panel of human cancer cell lines by 50% (IC50). The MTT assay, a colorimetric method for assessing cell metabolic activity, is a robust and widely used method for initial cytotoxicity screening.[5][6]

Cell Line Panel: A standard approach is to use a diverse panel of cell lines to identify potential tissue-specific activity.[7][8] The NCI-60 panel methodology suggests starting with a smaller, sensitive set.[8]

  • MCF-7: Breast Adenocarcinoma

  • NCI-H460: Lung Carcinoma

  • SF-268: Glioma

Materials:

  • Selected cancer cell lines

  • Culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin[7]

  • 96-well cell culture plates

  • ABT-CN (dissolved in DMSO to create a 10 mM stock)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Preparation: Prepare a serial dilution of ABT-CN in culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.[7] Prepare similar dilutions for the positive control (Doxorubicin).

  • Drug Treatment: Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control. Incubate for 48-72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Gently shake the plates and measure the absorbance at 570 nm using a microplate reader.[7]

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.[7]

Data Presentation (Example):

Cell LineTissue OriginABT-CN IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7Breast AdenocarcinomaExperimental0.8 ± 0.1
NCI-H460Lung CarcinomaExperimental1.2 ± 0.2
SF-268GliomaExperimental0.9 ± 0.15
Protocol 2: Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of ABT-CN, which is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Microorganism Panel:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

  • Fungal strain: Candida albicans (e.g., ATCC 90028)

Materials:

  • Bacterial and fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • ABT-CN (10 mM stock in DMSO)

  • Ciprofloxacin (antibacterial control), Fluconazole (antifungal control)[2]

  • Microplate reader or visual inspection

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism according to CLSI guidelines (typically adjusted to a 0.5 McFarland standard).[9][10]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of ABT-CN in the appropriate broth to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 100-200 µL. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of ABT-CN at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring absorbance at 600 nm.[12]

Data Presentation (Example):

MicroorganismTypeABT-CN MIC (µg/mL)Control MIC (µg/mL)
S. aureusGram-positiveExperimentalCiprofloxacin: ≤1
E. coliGram-negativeExperimentalCiprofloxacin: ≤1
C. albicansFungusExperimentalFluconazole: ≤2

Tier 2: Secondary Screening & Mechanistic Elucidation

If significant activity is observed in Tier 1 (e.g., IC50 < 10 µM or MIC ≤ 32 µg/mL), secondary assays are warranted to understand the mechanism of action and assess early safety profiles.

Logical Flow for Secondary Assays

cluster_1 Tier 2: Secondary Screening E Primary Hit from Tier 1 (e.g., Potent Anticancer Activity) F Mechanism of Action (Apoptosis Assay) E->F G Target Identification (Enzyme Inhibition Assay) E->G H Early ADME-Tox Profiling E->H

Caption: Decision-based workflow for secondary screening of ABT-CN.

Protocol 3: Apoptosis Induction Assay

This assay determines if the observed cytotoxicity is due to programmed cell death (apoptosis), a common mechanism for anticancer drugs.[7] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis via flow cytometry.

Step-by-Step Procedure:

  • Cell Treatment: Treat the most sensitive cancer cell line with ABT-CN at its IC50 and 2x IC50 concentrations for 24-48 hours.[7]

  • Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified.

Protocol 4: Enzyme Inhibition Assay (Hypothetical Target)

Many benzothiazole derivatives function by inhibiting enzymes, such as protein kinases or metabolic enzymes.[13] This is a generalized protocol that must be adapted to a specific enzyme target.[14]

Step-by-Step Procedure:

  • Solution Preparation: Dissolve the target enzyme, substrate, and ABT-CN in an appropriate assay buffer. Prepare a serial dilution of ABT-CN.[13]

  • Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of a microplate. Add the various concentrations of ABT-CN. Include a control well with no inhibitor. Incubate for 15-30 minutes.[13]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.[13]

  • Signal Detection: Monitor the reaction progress by measuring the formation of a product or depletion of a substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Protocol 5: Preliminary ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid late-stage drug development failures.[15][16]

Recommended In Vitro Assays:

  • Metabolic Stability Assay: This assay determines the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes. This provides an early indication of the compound's half-life.[17] Promega's P450-Glo™ assays, for example, provide a luminescent method for measuring cytochrome P450 activity and are suitable for this purpose.[18]

  • Permeability Assay (PAMPA): The Parallel Artificial Membrane Permeability Assay is a non-cell-based, high-throughput method to predict passive oral absorption.[17]

  • Cytotoxicity in Non-Cancerous Cells: To assess general toxicity, perform the MTT assay (Protocol 1) using a non-cancerous cell line, such as human foreskin fibroblasts (HFF) or an immortalized normal cell line. A high IC50 in these cells compared to cancer cells suggests selectivity.

  • Hepatotoxicity Assay: Assess the potential of a drug to cause liver damage, which is a common reason for drug withdrawal. These assays often use primary hepatocytes.[17][19]

Conclusion

This structured screening approach provides a robust framework for the initial biological characterization of "Acetonitrile, [(6-amino-2-benzothiazolyl)thio]-". The tiered system ensures that resources are allocated efficiently, moving from broad-based primary screens to more focused mechanistic and safety-related studies. Positive results from this cascade can build a strong data package to justify further lead optimization and preclinical development.

References

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • U.S. Food and Drug Administration. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]

  • myadlm.org. Application of Antimicrobial Susceptibility Testing Standards to Help Combat Antimicrobial Resistance. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • iacld.com. M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Frontiers in Bioengineering and Biotechnology. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • Journal of Applied Pharmaceutical Science. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

  • Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Drug Discovery and Development. ADME-Tox Screening System. [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • ResearchGate. Biological Screening and Structure Activity relationship of Benzothiazole. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. [Link]

  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. [Link]

  • Wiley Online Library. Evaluation of Enzyme Inhibitors in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • National Center for Biotechnology Information. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]

  • Frontiers in Chemistry. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • MDPI. Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. [Link]

  • IT Medical Team. Enzyme inhibitors: strategies and challenges in drug design. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Acetonitrile, [(6-amino-2-benzothiazolyl)thio]-

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS 38062-84-7 Compound Class: Benzothiazole / Cyanomethylthio-derivatives Support Tier: Senior Application Scientist Level[1]

Executive Summary: The Physicochemical Challenge

Welcome to the Technical Support Hub. You are likely encountering issues with Acetonitrile, [(6-amino-2-benzothiazolyl)thio]- (hereafter referred to as ABT-CN ).[1]

This compound presents a classic "solubility paradox" common in heterocycle chemistry. While the primary amine (-NH₂) at position 6 suggests polarity, the planar benzothiazole core drives strong


 stacking interactions, leading to poor aqueous solubility and high aggregation potential.[1] Furthermore, the cyanomethylthio group (-S-CH₂-CN)  is chemically labile; improper pH or solvent choice can lead to hydrolysis or oxidative degradation, often mistaken for precipitation.[1]

This guide provides a self-validating workflow to solubilize ABT-CN for biological assays without compromising data integrity.

Module 1: Stock Solution Preparation

Q: What is the optimal solvent system for long-term storage?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Do not use water, PBS, or alcohols (ethanol/methanol) for stock preparation (


 mM).
  • The Science: The benzothiazole ring requires a polar aprotic solvent to disrupt intermolecular stacking forces. Protic solvents (alcohols) can interfere with the nitrile group stability over long periods and offer lower solubility limits.

  • Protocol:

    • Prepare a 10 mM to 50 mM stock in high-grade anhydrous DMSO.

    • Critical Step: Sonicate for 5–10 minutes at ambient temperature. Visual clarity does not guarantee monomeric dispersion; sonication breaks up non-visible micro-aggregates.

    • Storage: Aliquot into single-use vials stored at -20°C. Reason: Repeated freeze-thaw cycles introduce atmospheric moisture into DMSO, causing the compound to "crash out" upon the next thaw due to the "antisolvent effect" of water.

Module 2: The "Crash-Out" Phenomenon (Dilution Strategy)

Q: Why does the compound precipitate when I dilute my DMSO stock into the assay buffer?

A: You are likely performing a "Shock Dilution" (rapid polarity shift). When a hydrophobic compound in 100% DMSO is suddenly exposed to 99% aqueous buffer, the local concentration exceeds the kinetic solubility limit before diffusion can occur, creating amorphous precipitates.

The Solution: Intermediate Serial Dilution Adopt a "Step-Down" dilution strategy to maintain the compound in a semi-solubilized state before the final aqueous transition.

Visual Workflow: The Step-Down Protocol

DilutionStrategy Stock Primary Stock (50 mM in 100% DMSO) Inter Intermediate Dilution (500 µM in 10% DMSO) Stock->Inter  1:100 Dilution  (into Buffer + 10% DMSO) Precip Precipitation Risk (Shock Dilution) Stock->Precip  Direct 1:10000  Dilution Assay Final Assay Well (5 µM in 1% DMSO) Inter->Assay  1:100 Dilution  (into Assay Buffer)

Figure 1: The "Step-Down" dilution method minimizes the thermodynamic shock of introducing hydrophobic species into aqueous buffers.[1]

Module 3: Assay Interference & Aggregation

Q: My IC50 curves have steep slopes (Hill Slope > 1.5), or replicates are erratic. Is this a solubility issue?

A: Yes, this is a hallmark of Colloidal Aggregation . ABT-CN can form promiscuous aggregates that sequester enzymes or scatter light, leading to false positives.[1]

Troubleshooting Matrix:

ParameterRecommendationMechanism of Action
Detergent 0.01% Triton X-100 or Tween-20 Non-ionic surfactants disrupt the formation of colloidal aggregates by coating the hydrophobic benzothiazole core.[1]
Carrier 0.1% BSA (Bovine Serum Albumin)Albumin acts as a "molecular chaperone," binding monomeric compounds and preventing adsorption to plastic plates.
Verification DLS / Nephelometry Use Dynamic Light Scattering to check for particles >100nm in your buffer. If detected, the compound is aggregating.

Critical Note on Reactivity: The cyanomethylthio group (-S-CH₂-CN) is reactive.[1] Avoid buffers with high pH (>8.0) or strong nucleophiles (e.g., high concentrations of DTT or Mercaptoethanol) unless necessary, as these can attack the nitrile or cleave the thioether linkage, altering the compound structure during the assay.

Module 4: Advanced Formulation (Cyclodextrins)

Q: DMSO is toxic to my primary cells. How do I solubilize ABT-CN without high DMSO?

A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] Cyclodextrins form inclusion complexes, encapsulating the hydrophobic benzothiazole tail while exposing the hydrophilic exterior to the solvent.

Protocol: CD-Complexation

  • Prepare a 20-40% (w/v) HP-β-CD solution in water or PBS.[1]

  • Add ABT-CN (from a concentrated DMSO stock) to the CD solution.[1]

  • Shake/vortex for 30 minutes at Room Temperature.

  • This allows you to deliver high concentrations of compound with minimal DMSO (<0.1%).

Decision Tree: Choosing the Right Formulation

FormulationTree Start Start: Select Assay Type Enzyme Biochemical / Enzyme Assay Start->Enzyme Cell Cell-Based Assay Start->Cell Detergent Add 0.01% Triton X-100 (Prevents Aggregation) Enzyme->Detergent Sensitive Are cells DMSO sensitive? Cell->Sensitive DMSO_OK Standard Protocol: <0.5% DMSO Final Sensitive->DMSO_OK No DMSO_Bad Cyclodextrin Protocol: Complex with HP-β-CD Sensitive->DMSO_Bad Yes

Figure 2: Decision logic for selecting the appropriate solubilization strategy based on assay constraints.

Module 5: Validation & Quality Control

Q: How do I prove the compound is actually in solution?

Do not rely on visual inspection. A solution can look clear but contain micro-precipitates that silence the compound's activity.

The "Spin-Down" Test (Self-Validation Protocol):

  • Prepare your final assay concentration (e.g., 10 µM) in a tube.

  • Centrifuge at high speed (10,000 x g) for 10 minutes.

  • Sample the supernatant and measure absorbance (UV-Vis) or analyze by HPLC.[1]

  • Compare this to a sample that was not centrifuged.

  • Result: If the centrifuged sample has

    
     of the signal of the un-spun sample, your compound has precipitated. Action:  Increase detergent or switch to Cyclodextrin.
    
References & Further Reading
  • Assay Guidance Manual (NCBI/NCATS)

    • Topic: General guidelines for DMSO solubility and compound management in HTS.

    • Source:[Link]

  • PubChem Compound Summary: 6-Amino-2-mercaptobenzothiazole

    • Topic: Physicochemical properties of the parent scaffold.[2][3]

    • Source:[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.

    • Topic: Kinetic vs. Thermodynamic solubility and the "crash-out" effect.[1]

    • Source:[Link]

  • BenchChem Technical Support: Benzothiazole Solubility

    • Topic: Specific formulation strategies (Surfactants/Cyclodextrins) for benzothiazole derivatives.[4]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Aminobenzothiazole Thio-derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of compounds with a broad spectrum of biological activities.[1] Its versatile chemical nature, which allows for diverse intermolecular interactions, makes it a valuable starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various aminobenzothiazole thio-derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Key Signaling Pathways

Newly synthesized 2-aminobenzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] Their mechanism of action is often attributed to the inhibition of key kinases involved in cancer cell proliferation and survival, such as PI3K, VEGFR-2, and cyclin-dependent kinases (CDKs).[2]

Comparative In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 2-aminobenzothiazole derivatives against different cancer cell lines, offering a comparative view of their potency. Lower IC₅₀ values are indicative of greater efficacy.

Compound/Derivative SeriesTarget/Mechanism of ActionMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)Reference Drug(s)
New Derivative Series 1 PI3K/mTOR Inhibition1.8 - 7.23.9 - 10.57.44 - 9.99Doxorubicin, Cisplatin[2]
New Derivative Series 2 VEGFR-2 Inhibition-3.84 - 5.61-Sorafenib[2]
OMS5 & OMS14 PI3Kδ Inhibition22.13 - 61.0322.13 - 61.03--[2][3]
Doxorubicin Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0-[2]
Cisplatin DNA Cross-linking Agent~3.1---[2]
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A significant number of anticancer 2-aminobenzothiazole derivatives exert their effect by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation promotes Derivative 2-Aminobenzothiazole Derivative Derivative->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

Experimental Protocol: MTT Assay for Anticancer Activity Assessment

The antiproliferative activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for an additional 48-72 hours.[1]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 2-aminobenzothiazole have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[4] Their mechanism of action can vary but often involves the disruption of essential cellular processes in the microorganism.[4]

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminobenzothiazole derivatives against various microorganisms. A lower MIC value indicates stronger antimicrobial activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Compound 3e Gram-positive & Gram-negative bacteria3.12Ciprofloxacin6.25[5]
Compound 3n Candida albicans1.56 - 12.5--[5]
Triazole derivative Gram-positive & Gram-negative bacteria3.12--[4]
Compound 1n Candida albicans4-8--[4]
Compound 1o Candida albicans4-8--[4]
Compound 2d Enterococcus faecalis8--[4]
Compound 2d Staphylococcus aureus8--[4]
MZ1 & MZ2 Staphylococcus epidermidis (Gram-positive)Moderately Active--[6][7]
MZ1 Klebsiella pneumoniae (Gram-positive)Moderately Active--[6][7]
Experimental Protocol: Antimicrobial Activity Screening (Well Diffusion Method)

The antimicrobial activity of the synthesized compounds can be determined using the well diffusion method.[7]

  • Media Preparation: Prepare nutrient agar for bacteria and Sabouraud-Dextrose agar for fungi.[8]

  • Inoculation: Inoculate the agar plates with the test microorganisms.

  • Well Creation: Create wells in the agar plates using a sterile cork borer.

  • Compound Application: Add a specific concentration (e.g., 250 µg/mL) of the test compound solution to each well.[6][7]

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several 2-aminobenzothiazole derivatives have been reported to possess significant anti-inflammatory properties.[9] The evaluation of this activity is often carried out using the carrageenan-induced paw edema model in rats.[9][10]

Comparative Anti-inflammatory Efficacy

The percentage of edema inhibition by various 2-aminobenzothiazole derivatives is compared with the standard drug, diclofenac sodium.

CompoundDose (mg/kg)Edema Inhibition (%)Reference DrugEdema Inhibition (%)
Bt2 (5-chloro-1,3-benzothiazole-2-amine) -Most ActiveDiclofenac Sodium-[9]
Bt (6-methoxy-1,3-benzothiazole-2-amine) -Most ActiveDiclofenac Sodium-[9]
Bt7 (6-methoxy-1,3-benzothiazole-2-amine) -Most ActiveDiclofenac Sodium-[9]
YG-1 10080Diclofenac SodiumEqually Effective[10]
Compounds E2 and E7 -Comparable to DiclofenacDiclofenac Sodium58.38 - 99.56[9]
Compound 3b -IC50: 54.64 µg/mLIbuprofenIC50: 76.05 µg/mL[11]
Experimental Workflow: Carrageenan-Induced Paw Edema Model

This in vivo model is a standard method for screening anti-inflammatory drugs.

Carrageenan_Paw_Edema Start Select Wistar Rats (n=6 per group) Grouping Divide into Groups: - Control (Saline) - Reference (Diclofenac) - Test Compounds Start->Grouping Treatment Oral Administration of Compounds Grouping->Treatment Induction Inject Carrageenan (0.1 mL of 1% w/v) into hind paw Treatment->Induction 1 hour post-treatment Measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours (Plethysmometer) Induction->Measurement Calculation Calculate Percentage Edema Inhibition Measurement->Calculation

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Grouping: Wistar rats are divided into control, reference (diclofenac sodium, 10 mg/kg), and test groups (n=6 per group).[10]

  • Compound Administration: The test compounds (e.g., 10 mg/kg) are administered orally.[10]

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% w/v carrageenan in saline is injected into the subplantar region of the right hind paw.[10]

  • Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours using a plethysmometer.[10]

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.

Structure-Activity Relationships (SAR)

By comparing the chemical structures of various active and inactive 2-aminobenzothiazole analogs, key relationships between their structure and biological activity can be established.[1]

  • General Insights: The 2-aminobenzothiazole scaffold can participate in various non-covalent interactions, such as hydrogen bonds and π-π stacking, with its biological targets, contributing to its inhibitory activity.[1]

  • Anti-inflammatory Activity: The presence of a chloro group at the 5-position and methoxy substitutions at the 4 and 6-positions in the benzothiazole ring system have been shown to enhance anti-inflammatory activity.[9]

  • Antibacterial Activity: The N-propyl imidazole moiety has been identified as critical for the observed antibacterial activity in certain series of N,N-disubstituted 2-aminobenzothiazoles.[12][13]

Conclusion

The aminobenzothiazole thio-derivative scaffold continues to be a fertile ground for the discovery of new therapeutic agents with diverse biological activities. The comparative data presented in this guide highlight the potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. Further optimization of these lead compounds, guided by structure-activity relationship studies, holds promise for the development of novel drugs with improved efficacy and safety profiles.

References

  • Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Sahib, H. A., Dakhel, Z. A., & Hadi, M. K. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. International Journal of Drug Delivery Technology, 11(4), 1258-1261.
  • Mendieta-Wejebe, J., Rosales-Hernández, M., & Cruz, A. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences, 24(11), 9575.
  • Singh, P., & Singh, P. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 63, 635-644.
  • Salih, O. M., Al-Sha'er, M. A., & Basheer, H. A. (2024).
  • Wady, A. F., Hussein, M. B., & Mohammed, M. M. (2021). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 155-160.
  • Cao, F., Kinthada, R., Boehm, T., D'Cunha, N., Leus, I. V., Orth, C., Zgurskaya, H. I., & Walker, J. K. (2024). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 107, 129759.
  • Mendieta-Wejebe, J., Rosales-Hernández, M., & Cruz, A. (2023). Design, Synthesis and Biological Activities of (Thio)
  • Doma, M. R., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports, 11(1), 2230.
  • Sahib, H. A., Dakhel, Z. A., & Hadi, M. K. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. University of Baghdad Digital Repository.
  • Gupta, Y. K., et al. (2024).
  • Request PDF. (2025).
  • Shainyan, B. A., & Trofimov, B. A. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Reviews, 90(5), 559-578.
  • Request PDF. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • International Academy of Science, Engineering and Technology. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges.
  • Kumar, A., et al. (2019). Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. Indian Journal of Heterocyclic Chemistry, 28(2), 243-248.
  • Cao, F., et al. (2024). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus.
  • Shainyan, B. A., & Trofimov, B. A. (2022).
  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
  • Amnerkar, N. D., et al. (2015). Preliminary anticancer activity of some prop-2-eneamido, thiazole and 1-acetyl-pyrazolin derivatives of aminobenzothiazoles. Chemistry of Heterocyclic Compounds, 51(3), 267-275.
  • Semantic Scholar. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery.

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A Guide to the Spectroscopic Characterization of Acetonitrile, [(6-amino-2-benzothiazolyl)thio]- and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic comparison of the synthetic product, Acetonitrile, [(6-amino-2-benzothiazolyl)thio]-, with its precursors: 6-amino-2-mercaptobenzothiazole and 2-chloroacetonitrile. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-supported framework for reaction monitoring and product verification using fundamental spectroscopic techniques. By analyzing the distinct spectral transformations from reactant to product, this guide demonstrates how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) serve as indispensable tools for confirming the successful S-alkylation reaction and elucidating the structure of the final compound.

The Synthetic Transformation: An Overview

The synthesis of Acetonitrile, [(6-amino-2-benzothiazolyl)thio]- involves a nucleophilic substitution reaction. The thiol group (-SH) of 6-amino-2-mercaptobenzothiazole acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetonitrile. This results in the displacement of the chloride ion and the formation of a new carbon-sulfur bond, yielding the desired product. Spectroscopic analysis is paramount to confirm the disappearance of the thiol proton and the formation of this new thioether linkage.

Synthetic_Pathway P1 6-amino-2-mercaptobenzothiazole plus + P2 2-chloroacetonitrile react Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) FP Acetonitrile, [(6-amino-2-benzothiazolyl)thio]- react->FP cluster_reactants cluster_reactants cluster_reactants->react

Figure 1: Synthetic route for Acetonitrile, [(6-amino-2-benzothiazolyl)thio]-.

Comparative ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for tracking this reaction. The key diagnostic signals are the thiol proton (-SH) of the benzothiazole precursor and the methylene protons (-CH₂) of both the chloroacetonitrile precursor and the final product. The chemical environment dictates the resonance frequency (chemical shift, δ) of these protons, providing a clear fingerprint of structural changes.

Analysis of Spectral Changes:

  • Disappearance of the Thiol Proton: The most definitive evidence of a successful reaction is the disappearance of the broad singlet corresponding to the acidic thiol (-SH) proton from 6-amino-2-mercaptobenzothiazole. This proton is often found far downfield.

  • Shift of the Methylene Protons: The methylene (-CH₂) protons of 2-chloroacetonitrile, adjacent to the electron-withdrawing chlorine atom, appear as a sharp singlet. Upon substitution of chlorine with the less electronegative sulfur atom, these protons become more shielded, causing their signal to shift upfield (to a lower ppm value) in the product spectrum.

  • Appearance of the -S-CH₂- Signal: The product spectrum is characterized by a new singlet corresponding to the newly formed thioether methylene (-S-CH₂-) group.

  • Aromatic and Amine Protons: The signals for the aromatic protons on the benzothiazole ring and the amine (-NH₂) protons will remain, though they may experience minor shifts due to the change in the substituent at the 2-position.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Compound -SH Proton -CH₂- Protons Aromatic Protons -NH₂ Protons
6-amino-2-mercaptobenzothiazole ~13.0-14.0 (broad s) N/A ~6.8-7.5 (m) ~5.0-6.0 (broad s)
2-chloroacetonitrile N/A ~4.2 (s)[1][2] N/A N/A
Product (Predicted) Absent ~3.7 (s)[3] ~6.9-7.6 (m) ~5.0-6.0 (broad s)

Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Comparative FTIR Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this synthesis, the key is to monitor the disappearance of the S-H bond and the integrity of the C≡N and N-H bonds.

Analysis of Spectral Changes:

  • S-H Stretch: The spectrum of 6-amino-2-mercaptobenzothiazole will feature a weak absorption band for the S-H stretch, typically around 2500-2600 cm⁻¹. This peak should be completely absent in the spectrum of the final product.

  • N-H Stretch: Both the 6-amino precursor and the final product will exhibit characteristic N-H stretching vibrations for the primary amine group, usually appearing as a doublet in the 3300-3500 cm⁻¹ region[4].

  • C≡N Stretch: 2-chloroacetonitrile shows a strong, sharp absorption for the nitrile (C≡N) triple bond around 2250 cm⁻¹. This peak will persist in the final product, confirming the successful incorporation of the acetonitrile moiety. Its position may shift slightly due to the change in the electronic environment.

  • C=S Stretch: The thione tautomer of 2-mercaptobenzothiazole derivatives shows a characteristic absorption around 1300-1350 cm⁻¹[5]. This band's environment changes upon S-alkylation.

Table 2: Key Comparative FTIR Frequencies (cm⁻¹)

Compound N-H Stretch S-H Stretch C≡N Stretch Aromatic C=C
6-amino-2-mercaptobenzothiazole ~3300-3450[5] ~2550 (weak) N/A ~1500-1600
2-chloroacetonitrile N/A N/A ~2255[6] N/A

| Product (Predicted) | ~3300-3450 | Absent | ~2250 | ~1500-1600 |

Comparative Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable structural information from fragmentation patterns.

Analysis of Spectral Changes:

  • Molecular Ion Peak ([M]⁺): This is the most critical data point. Each precursor will have a distinct molecular ion peak corresponding to its molecular weight. The final product's spectrum must show a new molecular ion peak corresponding to the combined mass of the two precursor fragments minus the masses of H and Cl.

    • 6-amino-2-mercaptobenzothiazole (C₇H₆N₂S₂): MW = 182.27 g/mol . Expect [M]⁺ at m/z 182.[5][7]

    • 2-chloroacetonitrile (C₂H₂ClN): MW = 75.50 g/mol . Expect [M]⁺ at m/z 75 and an isotopic peak [M+2]⁺ at m/z 77 (approx. 3:1 ratio) due to the ³⁵Cl and ³⁷Cl isotopes.[1][8]

    • Product (C₉H₇N₃S₂): MW = 221.30 g/mol . Expect a new [M]⁺ at m/z 221.

  • Fragmentation Pattern: The fragmentation patterns will also differ significantly. The product's fragmentation would likely show a prominent peak corresponding to the loss of the cyanomethyl group (-CH₂CN) and other fragments characteristic of the stable 6-aminobenzothiazole core.

Table 3: Comparative Mass Spectrometry Data (m/z)

Compound Molecular Formula Molecular Weight ( g/mol ) Key m/z Values
6-amino-2-mercaptobenzothiazole C₇H₆N₂S₂ 182.27[9] 182 ([M]⁺), 133, 106[5]
2-chloroacetonitrile C₂H₂ClN 75.50[1] 75/77 ([M]⁺/[M+2]⁺), 48, 40[1]

| Product | C₉H₇N₃S₂ | 221.30 | 221 ([M]⁺), fragments of benzothiazole core |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific samples and equipment used.

General Workflow:

Spectroscopic_Workflow Sample Prepare Samples (Precursors & Product) NMR ¹H NMR Analysis (Dissolve in DMSO-d₆) Sample->NMR FTIR FTIR Analysis (KBr Pellet or ATR) Sample->FTIR MS MS Analysis (EI or ESI) Sample->MS Data Compile & Compare Spectra NMR->Data FTIR->Data MS->Data Conclusion Confirm Structure & Purity Data->Conclusion

Figure 2: General workflow for spectroscopic comparison.

A. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample (precursor or product) in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Record the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine proton ratios.

B. FTIR Spectroscopy

  • Sample Preparation (KBr Pellet Method): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method): Place a small amount of the solid or liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) first, which is then automatically subtracted from the sample spectrum.

C. Mass Spectrometry (Electron Impact - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids like 2-chloroacetonitrile.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions (molecular ions and fragments).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The successful synthesis of Acetonitrile, [(6-amino-2-benzothiazolyl)thio]- is unequivocally confirmed by a cohesive analysis of ¹H NMR, FTIR, and Mass Spectrometry data. The disappearance of precursor-specific signals, such as the thiol proton in ¹H NMR and the S-H stretch in FTIR, coupled with the emergence of new signals characteristic of the product—namely the thioether methylene protons in NMR and the correct molecular ion peak in MS—provides a self-validating system of evidence. This multi-faceted spectroscopic approach is fundamental to synthetic chemistry, ensuring not only the identity of the target compound but also providing insights into its purity and structure.

References

  • PubChem. 6-Amino-2-mercaptobenzothiazole. National Center for Biotechnology Information. Available from: [Link]

  • Kowalska, D., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Semantic Scholar. Available from: [Link]

  • Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available from: [Link]

  • PubChem. Chloroacetonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Al-shamgani, A. A. H., et al. (2015). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Journal of Al-Nahrain University. Available from: [Link]

  • Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. Available from: [Link]

  • N'guessan, A. R., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing. Available from: [Link]

  • Wikipedia. Mercaptobenzothiazole. Available from: [Link]

  • NIST. Chloromethyl cyanide. National Institute of Standards and Technology. Available from: [Link]

  • Fadda, A. A., et al. (2011). Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. ACG Publications. Available from: [Link]

  • SpectraBase. Chloroacetonitrile - mono. Available from: [Link]

  • NIST. Chloromethyl cyanide. National Institute of Standards and Technology. Available from: [Link]

  • Krishnakumar, V., & John, X. (2006). FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. ResearchGate. Available from: [Link]

  • Gomm, A., & Cantillo, D. Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Available from: [Link]

  • Napal, J., et al. (2025). 6-amino-2-mercaptobenzothiazole complexes as photocatalyst in tandem with TiO2 for CO2 reduction to alcohols. ResearchGate. Available from: [Link]

  • Ottokemi. Acetonitrile, for spectroscopy, 99.5%. Available from: [Link]

  • Homework.Study.com. The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... Available from: [Link]

  • Wikipedia. Acetonitrile. Available from: [Link]

  • NIST. Acetonitrile. National Institute of Standards and Technology. Available from: [Link]

  • SpectraBase. Chloroacetonitrile - mono. Available from: [Link]

  • mzCloud. 2 Mercaptobenzothiazole. Available from: [Link]

  • NIST. Acetonitrile. National Institute of Standards and Technology. Available from: [Link]

  • Pharmaffiliates. Chloroacetonitrile. Available from: [Link]

  • Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl. Available from: [Link]

  • LookChem. Cas 107-14-2,Chloroacetonitrile. Available from: [Link]

  • Bondar, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC. Available from: [Link]

  • Patel, S. B., et al. (2017). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. International Journal of Innovative Research in Science, Engineering and Technology. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Acetonitrile, [(6-amino-2-benzothiazolyl)thio]- CAS Verification: Note: The user-provided CAS 60669-69-4 corresponds to Dibutylboron trifluoromethanesulfonate.[1] This guide addresses the chemical NAME provided: Acetonitrile, [(6-amino-2-benzothiazolyl)thio]- (a benzothiazole derivative).[2]

PART 1: CRITICAL SAFETY ALERT (CAS MISMATCH)

::: danger STOP AND VERIFY IDENTITY There is a critical discrepancy in your request parameters that could lead to a catastrophic safety failure.

  • The Name provided: Acetonitrile, [(6-amino-2-benzothiazolyl)thio]- is a solid organic intermediate (likely CAS 354121-67-8 or similar).[2]

  • The CAS provided: 60669-69-4 is Dibutylboron trifluoromethanesulfonate , a corrosive, moisture-sensitive, and flammable liquid .[1]

Action Required: Check the label on your container.

  • If you possess Dibutylboron triflate , STOP. Do not use this guide. You require air-free Schlenk line techniques and flame-retardant PPE.

  • If you possess the Benzothiazole derivative (Yellow/Off-white powder), proceed with the guide below. :::

PART 2: RISK ASSESSMENT & HAZARD PROFILING

Substance: Acetonitrile, [(6-amino-2-benzothiazolyl)thio]- Physical State: Solid (Powder/Crystalline) Primary Functional Groups: 2-Aminobenzothiazole core + Thioether + Acetonitrile tail.[2][3][4][5]

The Dual-Hazard Mechanism

To select the correct PPE, we must understand why this molecule is dangerous. It presents a compound risk profile:

  • The Benzothiazole Moiety (Sensitization):

    • Mechanism: Aminobenzothiazoles are lipophilic. They can penetrate the stratum corneum and conjugate with skin proteins (haptenization), leading to allergic contact dermatitis.

    • Implication: Simple latex gloves are insufficient due to the lipophilic nature of the compound.

  • The Acetonitrile/Nitrile Tail (Metabolic Toxicity):

    • Mechanism: Organic nitriles (

      
      ) can undergo hepatic metabolism (via cytochrome P450) to release cyanide ions (
      
      
      
      ). While this release is slower than with inorganic cyanides (like NaCN), it creates a risk of "delayed toxicity."
    • Implication: Inhalation of dust or absorption through skin must be strictly prevented to avoid systemic hypoxia.

  • Physical State Hazards (Dust):

    • As a solid intermediate, the highest risk occurs during weighing and transfer, where static electricity can aerosolize the powder.

PART 3: PPE SELECTION MATRIX

The following PPE standards are non-negotiable for handling this substance in a research setting.

Respiratory Protection
  • Solid State (Weighing/Transfer):

    • Requirement: N95 or P100 Particulate Respirator.

    • Reasoning: Prevents inhalation of dust which could be swallowed (mucociliary clearance) or absorbed via lung tissue.

  • Solution State (Dissolved in DMSO/DMF/Methanol):

    • Requirement: Half-mask respirator with ABEK1 (Organic Vapor/Acid Gas) cartridges.

    • Reasoning: Once dissolved, the vapor pressure of the solvent dominates. If heating is involved, use a fume hood; a respirator is a backup.

Dermal Protection (Gloves)
  • Standard Protocol (Dry Solid):

    • Primary: Nitrile (Minimum thickness 0.11 mm).

    • Technique: Double-gloving recommended. Change immediately upon contamination.[6]

  • High-Risk Protocol (Solutions):

    • Critical Factor: The solvent drives permeation.

    • If dissolved in DMSO: Nitrile gloves degrade/permeate quickly.

    • Requirement: Laminate Film (Silver Shield/4H) or Butyl Rubber gloves.

    • Why? Laminate gloves provide >480 min breakthrough time for broad-spectrum solvents and prevent the benzothiazole solute from carrying through the glove material.

Eye & Body Protection[6][7]
  • Eyes: Chemical Safety Goggles (Indirect Vented). Safety glasses are insufficient for powders due to the risk of airborne dust entering from the side.

  • Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron over standard cotton lab coat.

PART 4: OPERATIONAL PROTOCOLS

Protocol A: Safe Weighing & Transfer
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Benzothiazole powders are often static-prone and will "jump" from the spatula.

  • The "Boat" Method: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a wide-mouth funnel. Rinse the weighing boat with the reaction solvent into the flask to ensure 100% transfer and eliminate dust residues on the boat.

Protocol B: Emergency Spill Response

If the powder is spilled outside the hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Goggles, P100 Respirator, and Double Nitrile Gloves.

  • Contain: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation. Do not dry sweep.

  • Neutralize/Clean: Wipe up the damp powder. Clean the surface with 1N NaOH (to hydrolyze any potential residual nitrile, though slow) followed by soap and water.

  • Disposal: Place all waste in a container labeled "Hazardous Waste: Toxic Organic Solid."

PART 5: DECISION LOGIC & VISUALIZATION

The following diagram illustrates the decision-making process for PPE selection based on the state of the matter.

PPE_Logic cluster_legend Critical Path Start Start: Handling Acetonitrile, [(6-amino-2-benzothiazolyl)thio]- State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Resp_Solid Respiratory: N95 or P100 Mask (Use Fume Hood) Solid->Resp_Solid Hand_Solid Gloves: Double Nitrile (Change if dusty) Solid->Hand_Solid Solvent_Check Check Solvent Type Solution->Solvent_Check Standard_Solvent Standard (MeOH, Water) Solvent_Check->Standard_Solvent Penetrating_Solvent Penetrating (DMSO, DMF, DCM) Solvent_Check->Penetrating_Solvent Hand_Standard Gloves: High-Grade Nitrile (Splash Protection) Standard_Solvent->Hand_Standard Hand_Penetrating Gloves: Laminate (Silver Shield) or Butyl Rubber Penetrating_Solvent->Hand_Penetrating

Figure 1: PPE Decision Tree. Note the escalation to Laminate gloves when penetrating solvents are used.

PART 6: SUMMARY DATA TABLES

Table 1: PPE Specifications
Protection ZoneSolid HandlingSolution Handling (DMSO/DMF)
Respiratory N95 / P100 (Particulate)Fume Hood + ABEK1 (Vapor)
Hand (Glove) Nitrile (Double Layer)Silver Shield / Laminate
Eye Vented Safety GogglesSafety Goggles + Face Shield (if >1L)
Body Lab Coat + ApronLab Coat + Chem-Resistant Sleeves
Table 2: Hazard Identification (GHS)
Hazard CodeDescriptionPrevention Strategy
H302 Harmful if swallowedWash hands immediately; No eating in lab.
H317 May cause allergic skin reactionDo not touch. Zero-skin-contact policy.
H332 Harmful if inhaledUse powder containment/fume hood.
EUH032 Contact with acids liberates very toxic gasSegregate from acids. (Risk of HCN evolution).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 342465, 2-(1,3-Benzothiazol-2-yl)acetonitrile. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Nitriles: Criteria for a Recommended Standard. DHEW (NIOSH) Publication No. 78-212. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.